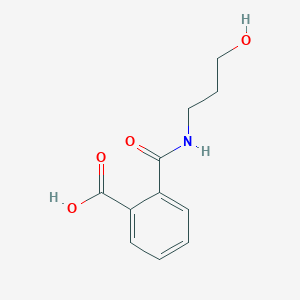

2-(3-Hydroxypropylcarbamoyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxypropylcarbamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNDGNXZVXTOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Hydroxypropylcarbamoyl Benzoic Acid and Its Congeners

Elucidation of Novel Synthetic Routes and Reaction Pathways for Amide and Carboxyl Formation

The fundamental structure of 2-(3-Hydroxypropylcarbamoyl)benzoic acid is characterized by an amide linkage formed from a carboxylic acid and an amine. Traditional synthesis involves the reaction of phthalic anhydride (B1165640) with 3-amino-1-propanol, typically by refluxing in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This method provides a straightforward route to the desired phthalamic acid structure.

However, research into more advanced and efficient pathways has led to the development of several novel methodologies. One significant advancement is the use of melt-state or solvent-free synthesis. In a related preparation, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid was synthesized by reacting 3-N,N-diethylaminophenol with phthalic anhydride in a molten state without solvent. google.com This approach not only simplifies the reaction setup but also streamlines post-reaction workup, reducing environmental impact and production costs. google.com The reaction proceeds rapidly at 100-130°C, with the addition of a minimal amount of a solvent like toluene (B28343) only to disperse the solid product as it forms. google.com

Alternative routes for amide bond formation avoid the use of an anhydride precursor altogether. Direct coupling of a dicarboxylic acid with an amine can be achieved using dehydrating agents or coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to facilitate such condensations. walisongo.ac.idrasayanjournal.co.in More modern and efficient coupling agents like propylphosphonic anhydride (T3P®) have also been employed in amide synthesis, demonstrating very fast reaction times and high conversions even at room temperature. unibo.it Another approach involves activating the carboxylic acid by converting it to an acid chloride, which then readily reacts with the amine. walisongo.ac.idnih.gov While effective, this route is often considered less "green" due to the hazardous nature of the reagents involved. walisongo.ac.id

Optimization Strategies for Reaction Yield, Purity, and Scalability of this compound

Optimizing the synthesis of this compound is crucial for its practical application and potential scale-up. Key parameters that are typically manipulated include reaction temperature, reagent stoichiometry, choice of solvent and catalyst, and reaction time.

Research on analogous amide formation reactions provides a clear framework for optimization. For instance, in peptide coupling reactions, adjusting the reagent ratio was found to be critical; using a 1.5/3 ratio of the coupling agent to the base resulted in complete conversion in just five minutes. unibo.it The choice of base and the order of reagent addition also significantly influence reaction outcomes. unibo.it Similarly, in the melt-state synthesis of a related benzoyl benzoic acid derivative, the molar ratio of the amine to anhydride was optimized at 1:1 to 1:1.4. google.com

Purity and ease of workup are central to scalability. In the melt-state synthesis, purification was simplified by dissolving the crude product in water, adjusting the pH with a sodium hydroxide (B78521) solution to decompose colored by-products, and then re-precipitating the final product by acidification. google.com In other systems, precipitation of the product directly from the reaction mixture facilitates an easy workup, a significant advantage for large-scale production. walisongo.ac.id The selection of solvents also plays a role, with greener solvents like ethyl acetate (B1210297) being favored where possible, though reagent stability in such solvents must be considered. unibo.it

The following table summarizes key optimization strategies from related amide synthesis studies that are applicable to this compound.

| Parameter | Variation | Effect on Reaction | Source |

| Reagent Ratio | Coupling Agent/Base ratio adjusted from 1/1 to 1.5/3 | Increased conversion to completion. | unibo.it |

| Amine/Anhydride ratio varied from 1:1 to 1:1.4 | Optimized for higher yield. | google.com | |

| Temperature | Reaction temperature controlled between 100-130°C | Enabled efficient solvent-free melt reaction. | google.com |

| Solvent | Comparison of various "green" solvents (EtOAc, THF, ACN) | Ethyl acetate (EtOAc) showed high conversion and favorable green score. | unibo.it |

| Catalyst/Reagent | Use of T3P® coupling agent | Achieved complete conversion in 5 minutes at room temperature. | unibo.it |

| Workup Procedure | pH adjustment with NaOH post-reaction | Decomposed by-products and simplified purification. | google.com |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, with a focus on reducing waste, energy consumption, and the use of hazardous substances.

Solvent-Free and Microwave-Assisted Synthesis Investigations

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. To this end, solvent-free reaction conditions have been successfully explored for the synthesis of related compounds. Mechanochemical synthesis, which uses mechanical force (e.g., in a ball mill) to drive reactions, has been used to prepare diimides from anhydrides and anilines with excellent yields (95-99%) in as little as 15 minutes, completely avoiding the need for a solvent. mdpi.com Similarly, the previously mentioned melt-state synthesis is another effective solvent-free approach. google.com

Microwave-assisted synthesis represents another powerful green technology. Microwave irradiation can dramatically accelerate chemical reactions, often reducing reaction times from hours to minutes. ijprdjournal.com This rapid and uniform heating is more energy-efficient than conventional refluxing. ijprdjournal.comresearchgate.net Studies on the synthesis of benzoic acid derivatives and amides have shown that microwave heating leads to higher yields, shorter reaction times, and purer products compared to traditional methods. ijprdjournal.comnih.gov For example, the hydrolysis of benzanilide (B160483) to benzoic acid required 30 minutes of conventional reflux but was completed in 10 minutes under microwave irradiation. A review of the synthesis of a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, highlights a 5-minute reaction time under 600W microwave exposure. nih.gov

| Method | Reaction Time | Yield | Advantages | Source |

| Conventional Heating | 30 minutes | Lower | Standard procedure | |

| Microwave Irradiation | 10 minutes | Higher | Reduced time, energy efficiency, higher purity | ijprdjournal.com |

| Mechanochemical (Ball Mill) | 15 minutes | 98% | Solvent-free, rapid, high yield | mdpi.com |

Catalyst Development for Enhanced Reaction Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and lower waste. For amide bond formation, boric acid has been identified as a particularly green catalyst. walisongo.ac.id It facilitates the condensation of carboxylic acids and amines, producing water as the sole byproduct, which aligns perfectly with the principles of atom economy and waste reduction. walisongo.ac.id

The development of reusable heterogeneous catalysts is another key area of research. Solid acid catalysts, such as those based on zirconium/titanium oxides or layered alkaline earth benzoates, have been effectively used for esterification reactions. mdpi.comscielo.br These catalysts are easily separated from the reaction mixture and can be recycled for multiple reaction cycles with minimal loss of activity, thereby reducing waste and cost. mdpi.comscielo.br For instance, a barium benzoate (B1203000) catalyst maintained its catalytic activity for at least three consecutive reaction cycles in the esterification of benzoic acid. scielo.br

| Catalyst | Reaction Type | Key Advantages | Source |

| Boric Acid | Amide Formation | Green catalyst, water is the only byproduct, good atom economy. | walisongo.ac.id |

| Zr/Ti Solid Acid | Esterification | Reusable, recoverable, avoids corrosive liquid acids. | mdpi.com |

| Layered Barium Benzoate | Esterification | Heterogeneous, reusable for multiple cycles. | scielo.br |

| T3P® | Amide Formation | High efficiency, very short reaction times, high conversion. | unibo.it |

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

While this compound is an achiral molecule, the synthesis of its chiral congeners is of significant interest for various applications. Introducing chirality into the molecule requires stereoselective synthetic strategies. This can be achieved either by using chiral starting materials or by employing asymmetric catalysis.

A common diastereoselective approach involves reacting phthalic anhydride with a chiral amino alcohol. The inherent chirality of the amine building block directs the formation of a specific diastereomer. This strategy relies on the availability of enantiomerically pure starting materials.

A more versatile and powerful method is enantioselective synthesis, which creates a chiral center from a prochiral substrate using a chiral catalyst. Asymmetric hydrogenation is a prominent example of this approach. In a relevant study, a prochiral olefin, [1-(toluene-4-sulfonyl)-2,3-dihydro-1H-benzo[b]azepin-5-yl]acetic acid, was hydrogenated to its corresponding chiral product with high enantioselectivity. nih.gov Using a ruthenium catalyst complexed with a chiral BINAP-type ligand, (S)-H8-BINAP, the reaction achieved a quantitative yield and an enantiomeric excess (ee) of 85%. nih.gov Such methods allow for the precise construction of a desired enantiomer, which is often crucial for biological applications. The enantiomeric purity of the product could be further enhanced via recrystallization. nih.gov

This demonstrates that by designing appropriate prochiral precursors to this compound, asymmetric catalysis can provide an efficient route to its chiral analogs with high enantiomeric purity.

Chemical Reactivity, Reaction Mechanisms, and Transformation Studies of 2 3 Hydroxypropylcarbamoyl Benzoic Acid

Investigations into Hydrolytic and Solvolytic Pathways of the Amide and Carboxyl Functionalities

The stability of 2-(3-Hydroxypropylcarbamoyl)benzoic acid in solution is significantly influenced by hydrolytic and solvolytic conditions. The amide and carboxyl groups are both susceptible to cleavage, with reaction pathways often being complex and interdependent.

Research into phthalamic acid and its derivatives shows that hydrolysis is subject to intramolecular catalysis by the adjacent carboxylic acid group. acs.org The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution. nih.gov Studies on a structurally similar compound, 2-(2-hydroxypropanamido)benzoic acid (HPABA), demonstrated that its degradation kinetics follow a zero-order reaction. nih.gov HPABA exhibits greater stability in neutral and near-neutral aqueous solutions, with degradation rates increasing in acidic or alkaline conditions. nih.gov Its stability was also found to decrease with higher ionic strength and buffer concentrations. nih.gov

The complete hydrolysis of this compound yields phthalic acid and 3-aminopropan-1-ol. The initial step is the cleavage of the amide bond, a reaction that can be catalyzed by both acids and bases. nih.gov The subsequent hydrolysis of the resulting phthalic acid itself is a well-documented process. rsc.orgresearchgate.netwikipedia.org

| Compound | Reaction Conditions | Key Findings | Primary Products | Reference |

|---|---|---|---|---|

| Phthalamic Acid | Aqueous Solution | Hydrolysis is subject to intramolecular catalysis by the neighboring carboxyl group. | Phthalic Acid, Ammonia | acs.org |

| Phthalamic Acid Derivatives | Varying pH | The rates of hydrolysis and cyclization are strongly pH-dependent. | Phthalic Acid, Corresponding Amine | nih.gov |

| 2-(2-Hydroxypropanamido) benzoic acid | Varying pH, Temperature, Ionic Strength | Degradation follows zero-order kinetics; more stable at neutral pH and lower temperatures. The primary degradation product is the hydrolysis product, anthranilic acid. | Anthranilic Acid, Lactic Acid | nih.gov |

| Phthalic Anhydride (B1165640) | Aqueous Solution | Hydrolysis rate is pH-independent over a wide range (4M HCl to pH 5.2). | Phthalic Acid | rsc.org |

Exploration of Cyclization Reactions and Intramolecular Rearrangements

One of the most significant intramolecular reactions of this compound is its cyclization to form a stable five-membered imide ring. This reaction is a characteristic transformation for phthalamic acid derivatives. nih.govorganic-chemistry.org

Upon heating, this compound readily undergoes dehydration to yield N-(3-hydroxypropyl)phthalimide. wikipedia.orgsigmaaldrich.com This cyclization is often an equilibrium process, competing with the hydrolysis of the imide back to the open-chain phthalamic acid. nih.gov The synthesis of N-(3-hydroxypropyl)phthalimide is commonly achieved by heating phthalic anhydride with 3-aminopropan-1-ol, a reaction that proceeds through the this compound intermediate. sigmaaldrich.com

While major rearrangements are not commonly reported for this specific molecule, related N-substituted phthalimides can undergo complex intramolecular reactions. For instance, the hydrolysis of 2-bromoethylphthalimide can lead to rearranged oxazoline (B21484) intermediates. researchgate.net In some catalytic processes, phthalamic acids can be activated to form an isoimide (B1223178) intermediate, which then rearranges to the more stable phthalimide (B116566). chemrxiv.org

| Reactant | Reaction Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Heating | N-(3-Hydroxypropyl)phthalimide | Intramolecular Cyclization (Dehydration) | wikipedia.orgsigmaaldrich.com |

| Phthalic Anhydride + 3-Aminopropan-1-ol | Heating at 160-180 °C | N-(3-Hydroxypropyl)phthalimide | Condensation via phthalamic acid intermediate | sigmaaldrich.com |

| Phthalamic Acid Derivatives | Aqueous Solution (pH dependent) | Corresponding Phthalimide | Cyclization vs. Hydrolysis | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions Involving the Aromatic Ring and Side Chains

The reactivity of this compound extends to reactions involving its aromatic nucleus and its aliphatic side chain.

Aromatic Ring Reactions: The benzene (B151609) ring is substituted with two electron-withdrawing groups: the carboxylic acid (-COOH) and the N-substituted carbamoyl (B1232498) group (-CONH-R). Both groups are deactivating and meta-directing for electrophilic aromatic substitution (EAS). quora.comlibretexts.org Consequently, EAS reactions on this molecule are expected to be slow and require harsh conditions. libretexts.org Drawing an analogy from phthalic acid, where substitution occurs at the 4- and 5-positions (meta to both carboxyl groups), electrophilic attack on this compound would preferentially occur at the positions meta to both existing substituents, namely the 4- and 5-positions. quora.com Standard EAS reactions include nitration and sulfonation. uoanbar.edu.iqmasterorganicchemistry.com

Side Chain Reactions: The side chain possesses two key reactive sites. The primary alcohol (-CH₂OH) can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification. The carboxylic acid group of the main structure can be converted into esters, salts, or acid chlorides through standard synthetic methods. researchgate.net

| Reaction Site | Reaction Type | Potential Reagents | Expected Product Type | Reference |

|---|---|---|---|---|

| Aromatic Ring (Positions 4 or 5) | Electrophilic Aromatic Substitution (Nitration) | HNO₃ / H₂SO₄ | Nitro-substituted derivative | quora.commasterorganicchemistry.com |

| Aromatic Ring (Positions 4 or 5) | Electrophilic Aromatic Substitution (Sulfonation) | SO₃ / H₂SO₄ | Sulfonic acid derivative | quora.commasterorganicchemistry.com |

| Terminal Hydroxyl Group | Esterification | Acid Chloride / Carboxylic Acid | Ester derivative | nih.gov |

| Carboxylic Acid Group | Esterification | Alcohol / H⁺ | Ester derivative | researchgate.net |

Studies on Pyrolysis and Degradation Pathways of Aromatic Carboxylic Acids

The thermal behavior of this compound is dictated by its functional groups. The most likely initial thermal reaction is the intramolecular cyclization described in section 3.2, which involves the loss of water to form N-(3-hydroxypropyl)phthalimide. wikipedia.orgyoutube.com

At higher temperatures, further degradation occurs. Studies on related aromatic carboxylic acids provide insight into these pathways. Phthalic acid itself decarboxylates at high temperatures, and its conversion to benzoic acid has been observed around 300 °C. researchgate.net The thermal decomposition of many carboxylic acids proceeds via decarboxylation, releasing carbon dioxide. rsc.orgnrel.govresearchgate.net Pyrolysis of phthalate-containing materials can lead to a variety of smaller organic molecules, indicating the breakdown of the core phthalic structure. rsc.org Therefore, the high-temperature pyrolysis of this compound would likely involve the initial cyclization, followed by degradation of the side chain and eventual decarboxylation and fragmentation of the aromatic ring.

| Compound | Temperature | Primary Transformation | Reference |

|---|---|---|---|

| Phthalic Acid | > 180 °C | Dehydration to Phthalic Anhydride | wikipedia.org |

| o-Phthalic Acid | 300 °C | Conversion to Benzoic Acid (73% after 60 min) | researchgate.net |

| Terephthalic Acid | 350 °C | Decarboxylation to monoacid (10-15% yield) | researchgate.net |

| General Carboxylic Acids (on Cu surface) | ~227-427 °C (500-700 K) | Decomposition to evolve CO₂ | rsc.org |

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

The chemical structure of this compound allows it to participate in catalytic processes both as a reactive substrate and as a coordinating ligand.

As a Substrate: The transformation of the phthalamic acid structure into phthalimides can be facilitated by catalysts. For example, organocatalytic methods have been developed for the atroposelective synthesis of N-aryl phthalimides from their corresponding phthalamic acids. chemrxiv.org Furthermore, the broader class of benzamides and related structures are key substrates in transition-metal-catalyzed carbonylation reactions, often using palladium catalysts to construct the phthalimide ring system. nih.govrsc.org

As a Ligand: The molecule possesses multiple donor atoms—specifically the oxygen atoms of the carboxylate, the amide carbonyl, and the terminal hydroxyl group—making it a potential chelating ligand for metal ions. mdpi.com Phthalic acid is well-known for its ability to form coordination complexes and polymers with various metals, such as zinc(II). journalirjpac.comresearchgate.net The two adjacent carboxyl groups of phthalic acid provide a versatile binding site. By analogy, this compound can coordinate to a metal center through its carboxylate group and potentially the amide or hydroxyl oxygen, forming a stable chelate ring. Such metal complexes could themselves possess catalytic properties, a strategy employed in the design of new functional materials and catalysts. researchgate.netnih.gov

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 3 Hydroxypropylcarbamoyl Benzoic Acid Analogs

Synthesis of Ester and Amide Derivatives for Modified Molecular Properties

The modification of the carboxylic acid and terminal hydroxyl groups of 2-(3-hydroxypropylcarbamoyl)benzoic acid into ester and amide derivatives is a primary strategy to alter its molecular properties. Esterification of the carboxylic acid is a common prodrug approach to improve membrane permeability and oral bioavailability by masking the polar carboxyl group. These esters are designed to be hydrolyzed by endogenous esterases in the body to release the active parent acid nih.govgoogle.com. Similarly, the terminal hydroxyl group on the propyl chain can be esterified to modulate lipophilicity and target engagement.

Table 1: Hypothetical Ester and Amide Derivatives of this compound This table is for illustrative purposes, demonstrating potential modifications.

| Derivative Type | Position of Modification | Modifying Group | Potential Change in Property |

|---|---|---|---|

| Ester | Carboxylic Acid | Ethyl (-OCH₂CH₃) | Increased lipophilicity, potential prodrug |

| Ester | Terminal Hydroxyl | Acetyl (-OCOCH₃) | Modified polarity, altered H-bonding |

| Amide | Carboxylic Acid | Benzylamide (-NHCH₂Ph) | Increased size, potential for π-stacking |

Introduction of Diverse Substituents on the Aromatic Ring and Hydroxypropyl Chain

In a study on analogous 2-((...)-carbamoyl)benzoic acid derivatives as bone morphogenetic protein-2 (BMP-2) stimulators, modifications on a related side chain demonstrated the importance of substituents. For instance, analogs featuring different groups on a phenyl ring within the side chain were synthesized to probe the binding pocket nih.gov. While not the hydroxypropyl chain, this highlights the principle that modifications on the side chain are critical for activity. For this compound, modifications could include altering the length of the alkyl chain (e.g., ethyl, butyl), introducing branching, or replacing the terminal hydroxyl with other functional groups like amines or thiols to explore different interactions.

Table 2: Examples of Aromatic and Side-Chain Substitutions and Their Rationale

| Position of Substitution | Substituent | Rationale for Modification |

|---|---|---|

| Aromatic Ring (Position 4) | Chloro (-Cl) | Modifies electronic properties; increases lipophilicity. |

| Aromatic Ring (Position 4) | Methoxy (-OCH₃) | Acts as a hydrogen bond acceptor; electron-donating. |

| Hydroxypropyl Chain | Chain extension (Butyl) | Probes for additional hydrophobic interactions. |

Design and Synthesis of Conformationally Constrained Analogs

The hydroxypropyl side chain of this compound is flexible, allowing it to adopt numerous conformations. Identifying the specific "bioactive conformation" that is responsible for its biological effect is a central goal of medicinal chemistry. One powerful strategy to achieve this is through the design and synthesis of conformationally constrained analogs sphinxsai.com.

This approach involves incorporating the flexible side chain into a more rigid ring system. For example, the hydroxypropylcarbamoyl moiety could be replaced by a cyclic structure, such as a hydroxyl-substituted piperidine (B6355638) or pyrrolidine (B122466) ring, linked to the benzoic acid. By locking the relative positions of the key functional groups (amide, hydroxyl), these rigid analogs can help elucidate the optimal three-dimensional arrangement required for binding to a biological target. Furthermore, conformational constraint can lead to increased potency and selectivity, as it reduces the entropic penalty paid upon binding.

Table 3: Hypothetical Conformationally Constrained Analogs This table illustrates the concept of conformational restriction.

| Analog Type | Structural Feature | Intended Effect |

|---|---|---|

| Piperidinyl Analog | The N and C1-C3 of the propyl chain are part of a piperidine ring. | Restricts rotational freedom of the side chain. |

| Pyrrolidinyl Analog | The N and C1-C2 of the propyl chain form a pyrrolidine ring with a hydroxymethyl substituent. | Creates a different, rigid scaffold to test spatial requirements. |

Pre-clinical Structure-Activity Relationship (SAR) Investigations based on Molecular Modifications

Pre-clinical SAR studies systematically investigate how the chemical modifications described above translate into changes in biological activity. While direct SAR data for this compound is limited, valuable insights can be drawn from closely related analogs. A study by Balaramnavar et al. on 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid and its derivatives as BMP-2 stimulators provides a strong model for SAR nih.gov.

In their work, a series of ten new chemical entities were synthesized and evaluated. The most effective compound, designated as compound 11 , induced osteoblast differentiation and promoted bone formation at fracture sites in rats nih.gov. The SAR data from this series revealed critical structural requirements for activity:

The Carboxylic Acid: The free carboxylic acid on the benzoic acid ring was found to be essential for activity.

Side-Chain Substituents: The presence and nature of substituents on the side chain were critical. Compound 11 featured a benzyl (B1604629) group and a 2-hydroxy-2-phenylethyl group, and its analog, compound 13 , also showed significant activity, indicating that specific hydrophobic and hydrogen-bonding interactions in this region are key determinants of potency nih.gov.

Stereochemistry: The stereochemistry of the chiral centers within the molecule often plays a crucial role in biological activity, though this was not the primary focus of the cited study's SAR summary.

These findings suggest that for analogs of this compound, the free carboxyl group is likely a key pharmacophoric feature. Furthermore, the hydroxypropyl side chain represents a critical region for modification to optimize interactions with the target protein, with its length, polarity, and hydrogen-bonding capacity being key parameters to vary in the design of more potent and selective compounds nih.govresearchgate.net.

Table 4: Summary of SAR Findings from Analogous Series nih.gov

| Compound Modification | Observation | Implication for SAR |

|---|---|---|

| Removal/Esterification of Carboxylic Acid | Loss of activity | The carboxylate group is likely a key binding feature, possibly forming an ionic or hydrogen bond. |

| Variation of Amide Substituent | Activity is highly sensitive to the size and nature of groups attached to the amide nitrogen. | A specific binding pocket accommodates the side chain, with defined steric and electronic requirements. |

Computational Chemistry and Theoretical Modeling of 2 3 Hydroxypropylcarbamoyl Benzoic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of 2-(3-Hydroxypropylcarbamoyl)benzoic acid. These calculations provide a detailed picture of the electron distribution, which dictates the molecule's stability, reactivity, and spectroscopic properties.

DFT studies can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron to a higher energy state.

Furthermore, these calculations can map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule. The MEP surface helps identify electrophilic and nucleophilic sites, crucial for predicting how the molecule will interact with other chemical species, including biological targets. For this compound, the carboxylic acid and hydroxyl groups are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of these groups would be areas of positive potential (electrophilic).

Table 1: Predicted Electronic Properties of this compound via DFT (Note: The following data is illustrative of typical DFT calculation outputs and may not represent experimentally verified values for this specific molecule.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.8 D | Points to the molecule's overall polarity and solubility. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of this compound over time. By simulating the movements of atoms and bonds, MD can explore the molecule's conformational landscape and its interactions with its environment, such as a solvent or a biological receptor.

MD simulations also shed light on intermolecular interactions. When simulated in a solvent like water, these simulations can predict hydration patterns and the formation of hydrogen bonds with water molecules, which influences the compound's solubility and bioavailability.

In Silico Prediction of Potential Binding Sites and Ligand-Target Interactions

In silico techniques, such as molecular docking, are employed to predict how this compound might bind to a biological target, typically a protein. These methods computationally "place" the ligand (the compound) into the binding site of a receptor and score the interaction based on factors like shape complementarity and intermolecular forces.

Given its structural features—a benzoic acid moiety and a flexible side chain with hydrogen bond donors and acceptors—this compound has the potential to interact with a variety of protein targets. The carboxylic acid group can form strong ionic interactions or hydrogen bonds with positively charged amino acid residues like arginine or lysine. The amide and hydroxyl groups can also participate in a network of hydrogen bonds, further stabilizing the ligand-protein complex. Aromatic stacking interactions involving the benzene (B151609) ring may also contribute to binding affinity. These predictive studies are instrumental in hypothesis-driven drug discovery, suggesting potential therapeutic targets for the compound.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-clinical Focus)

QSPR and QSAR models are statistical methods used to correlate a compound's structure with its physicochemical properties (QSPR) or biological activity (QSAR). In a pre-clinical context, these models can predict the properties of this compound without the need for extensive laboratory testing.

A QSPR model could be developed to predict properties like solubility, melting point, or lipophilicity (logP) based on calculated molecular descriptors. These descriptors are numerical values derived from the molecular structure, such as molecular weight, number of hydrogen bond donors/acceptors, and surface area.

Table 2: Key Molecular Descriptors for QSPR/QSAR Modeling of this compound

| Descriptor | Value / Count | Relevance in Modeling |

| Molecular Weight | 223.22 g/mol | Influences diffusion and transport properties. |

| Hydrogen Bond Donors | 3 | Key for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | Important for binding affinity and solubility. |

| Rotatable Bonds | 5 | Relates to conformational flexibility. |

| Topological Polar Surface Area | 89.9 Ų | Predicts transport properties like cell permeability. |

A QSAR model would go a step further by correlating these descriptors with a specific biological activity, such as the inhibition of an enzyme. By analyzing a dataset of similar compounds with known activities, a QSAR model could predict the potential potency of this compound, helping to prioritize it for further screening and development.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques Applied to 2 3 Hydroxypropylcarbamoyl Benzoic Acid and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) chemical environments in 2-(3-hydroxypropylcarbamoyl)benzoic acid. While specific experimental data for this exact compound is not widely published, a detailed structural assignment can be predicted based on established chemical shift principles and data from analogous structures like benzoic acid and its derivatives. rsc.orgdocbrown.infodocbrown.info

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the number and type of chemical environments. In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propyl chain, the amide N-H proton, the terminal alcohol O-H proton, and the highly deshielded carboxylic acid O-H proton. libretexts.org The aromatic region would likely present a complex multiplet pattern due to the ortho-substitution.

Two-dimensional (2D) NMR experiments are crucial for complete and unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is essential for assigning the adjacent protons on the propyl chain and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton. columbia.eduhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying the quaternary carbons (such as the carboxyl carbon and the two substituted aromatic carbons) and for confirming the connectivity between the benzoic acid core and the 3-hydroxypropylcarbamoyl side chain. columbia.edu

The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

|---|---|---|---|

| Carboxylic Acid (COOH) | 12.0 - 13.0 (broad s) | 168 - 172 | Highly deshielded acidic proton and carbonyl carbon. docbrown.infolibretexts.org |

| Amide (NH) | 8.0 - 9.0 (t) | N/A | Deshielded proton coupled to adjacent CH₂ group. |

| Aromatic Protons | 7.5 - 8.2 (m) | 128 - 140 | Typical range for substituted benzene (B151609) rings. docbrown.inforsc.org |

| Quaternary Aromatic Carbons | N/A | 130 - 145 | Identified via HMBC, influenced by substituents. docbrown.info |

| Amide Carbonyl (C=O) | N/A | 166 - 170 | Typical amide carbonyl chemical shift. |

| Propyl CH₂ (adjacent to NH) | 3.2 - 3.5 (q) | 38 - 42 | Influenced by the adjacent electron-withdrawing amide group. |

| Propyl CH₂ (central) | 1.6 - 1.9 (quint) | 28 - 32 | Shielded aliphatic environment. |

| Propyl CH₂ (adjacent to OH) | 3.4 - 3.7 (q) | 58 - 62 | Deshielded by the electronegative oxygen atom. |

This is an interactive data table. Click on the headers to sort.

Furthermore, variable temperature NMR studies could provide insights into the molecule's dynamics, such as the potential for restricted rotation around the amide C-N bond or changes in hydrogen bonding equilibria.

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification (Pre-clinical/In Vitro)

Tandem mass spectrometry (MS/MS) is a critical technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be readily ionized to form the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

The fragmentation of the parent ion provides structural confirmation. Based on the fragmentation patterns of similar benzoic acid derivatives, key fragmentation pathways can be predicted. docbrown.infoyoutube.com

Loss of H₂O: A neutral loss of 18 Da from the [M+H]⁺ ion is expected, originating from either the carboxylic acid or the terminal hydroxyl group.

Loss of the Propyl Chain: Cleavage of the amide bond can lead to fragments corresponding to the benzoic acid moiety and the hydroxypropylamine side chain.

Decarboxylation: Loss of CO₂ (44 Da) from the [M-H]⁻ ion is a characteristic fragmentation for carboxylic acids.

Phenyl Cation: A prominent peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and a subsequent fragment at m/z 77, the phenyl cation [C₆H₅]⁺, are characteristic of benzoic acid derivatives. docbrown.info

In a pre-clinical or in vitro setting, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for identifying and quantifying metabolites. nih.govnih.gov For a compound like this compound, likely metabolic transformations in rat plasma or liver microsome preparations would include:

Phase I Metabolism: Oxidation, such as hydroxylation of the aromatic ring.

Phase II Metabolism: Conjugation reactions, such as glucuronidation of the carboxylic acid or hydroxyl groups, or sulfation.

The development of a sensitive UHPLC-MS/MS method in Multiple Reaction Monitoring (MRM) mode would allow for the specific detection of the parent compound and its predicted metabolites by monitoring characteristic parent-to-daughter ion transitions. nih.govvu.edu.auresearchgate.net

Table 2: Predicted MS/MS Fragments and In Vitro Metabolites

| Ion/Metabolite | Predicted m/z | Fragmentation/Metabolic Pathway |

|---|---|---|

| [M+H]⁺ | 224.08 | Protonated parent molecule |

| [M-H]⁻ | 222.07 | Deprotonated parent molecule |

| [M+H - H₂O]⁺ | 206.07 | Neutral loss of water |

| [C₆H₅CO]⁺ | 105.03 | Benzoyl cation from amide cleavage |

| [C₆H₅]⁺ | 77.04 | Phenyl cation from loss of CO |

| Hydroxylated Metabolite | 240.08 | Phase I oxidation of the aromatic ring |

This is an interactive data table. Click on the headers to sort.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Networks

FTIR and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the functional groups within this compound, offering significant insight into its hydrogen-bonding networks. researchgate.net

The FTIR spectrum is expected to be dominated by strong absorption bands characteristic of its functional groups. spectroscopyonline.comznaturforsch.com

O-H Stretching: A very broad and strong absorption band is anticipated from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. libretexts.orgnih.gov Superimposed on this broad band may be a sharper O-H stretch from the terminal alcohol group, likely around 3300-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain are found just below 3000 cm⁻¹. spectroscopyonline.com

C=O Stretching: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is expected for the carboxylic acid carbonyl group, with its exact position sensitive to the degree of hydrogen bonding. spectroscopyonline.comnih.gov A separate C=O stretch for the amide group (Amide I band) is expected around 1640-1660 cm⁻¹.

N-H Bending: The amide II band, a combination of N-H bending and C-N stretching, should appear around 1550 cm⁻¹.

C-O Stretching: A strong C-O stretching band from the carboxylic acid and alcohol groups is expected in the 1210-1320 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FTIR data. It would be especially useful for observing the aromatic ring vibrations (e.g., ring breathing mode around 1000 cm⁻¹) and the C-C backbone of the propyl chain. The formation of intermolecular hydrogen bonds, particularly the classic centrosymmetric dimer formation between carboxylic acid groups, significantly influences the vibrational frequencies, leading to broadening and shifting of the O-H and C=O stretching bands. researchgate.netnih.gov

Table 3: Key Predicted FTIR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | Carboxylic Acid Dimer | 2500 - 3300 | Strong, Very Broad |

| O-H Stretch | Terminal Alcohol | 3300 - 3400 | Medium, Broad |

| N-H Stretch | Amide | 3200 - 3300 | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |

| C=O Stretch (Amide I) | Amide | 1640 - 1660 | Strong |

| N-H Bend (Amide II) | Amide | 1530 - 1570 | Medium-Strong |

This is an interactive data table. Click on the headers to sort.

X-ray Crystallography for Solid-State Conformation and Intermolecular Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state, providing precise bond lengths, bond angles, and details of its intermolecular packing. Although a crystal structure for this specific molecule is not publicly available, predictions can be made based on the known behavior of its constituent functional groups.

The intermolecular packing in the crystal lattice is expected to be dominated by a robust network of hydrogen bonds. researchgate.net

Carboxylic Acid Dimers: The most prominent interaction is likely the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.netresearchgate.net

Amide and Hydroxyl Interactions: The amide N-H (donor), amide C=O (acceptor), and the terminal alcohol O-H (donor) and oxygen (acceptor) provide additional sites for extensive intermolecular hydrogen bonding, potentially linking the primary carboxylic acid dimers into sheets or more complex three-dimensional networks.

These interactions dictate the crystal's physical properties, and their detailed analysis provides fundamental insights into molecular recognition and self-assembly processes.

Nanoscale Infrared Spectroscopy for Surface-Adsorbed Monolayers

Nanoscale infrared spectroscopy, such as that performed with an Atomic Force Microscope-Infrared Spectroscope (AFM-IR), is a cutting-edge technique that combines the chemical specificity of IR spectroscopy with the high spatial resolution of atomic force microscopy. This technique would be exceptionally valuable for studying the behavior of this compound when adsorbed onto a surface as a monolayer or in nanoscale domains.

While no specific studies on this molecule using nanoscale IR have been reported, the technique could be hypothetically applied to investigate several areas:

Surface Adsorption and Orientation: By analyzing the IR spectra from a monolayer adsorbed on a substrate (e.g., gold, silica, or a polymer), one could determine the orientation of the molecules relative to the surface. For instance, changes in the intensity of the C=O and O-H vibrational bands could indicate whether the molecule binds via its carboxylate headgroup or another functional group.

Self-Assembled Monolayers (SAMs): The formation and domain structure of SAMs could be characterized. Nanoscale IR could map the chemical composition across the surface, identifying areas with different molecular packing or conformations.

Interaction with Biomaterials: The adsorption and interaction of this compound with a model biological surface, such as a lipid bilayer or a protein film, could be probed at the nanoscale. This would provide information on the specific functional groups involved in the surface binding, which is crucial for understanding biocompatibility and mechanisms of action in biological systems.

This technique would offer chemical information at a resolution far beyond conventional FTIR, providing a direct link between nanoscale morphology and chemical structure on surfaces.

Pre Clinical Biological Interactions and Mechanistic Insights of 2 3 Hydroxypropylcarbamoyl Benzoic Acid and Its Derivatives

In Vitro Enzyme Inhibition and Activation Studies (e.g., COX-2 specificity)

No specific in vitro enzyme inhibition or activation studies for 2-(3-Hydroxypropylcarbamoyl)benzoic acid were identified. However, the broader class of compounds known as phthalimide (B116566) derivatives, to which this compound belongs, has been the subject of various enzyme inhibition studies. It is crucial to note that these findings are not directly transferable to this compound, as small structural changes can significantly alter biological activity.

Phthalimide derivatives have been investigated for their inhibitory effects on several enzymes:

Cyclooxygenase-2 (COX-2): Some phthalimide derivatives have been designed as potential COX-2 inhibitors. nih.gov

Human Neutrophil Elastase (HNE): Certain phthalimide-thiazole derivatives have demonstrated inhibitory activity against HNE, with some compounds showing IC50 values in the low micromolar range. nih.gov

Cytochrome bc1 Complex: Phthalimide derivatives have been identified as inhibitors of the Plasmodium falciparum cytochrome bc1 complex, suggesting a potential mechanism for antimalarial activity. nih.govacs.org

Phosphodiesterase-4 (PDE4): The phthalimide scaffold has been utilized in the development of PDE4 inhibitors, which are of interest for their anti-inflammatory properties. acs.org

Mycobacterial InhA Enzyme: Phthalimide-pyrimidine hybrids have shown in vitro inhibition of the InhA enzyme from Mycobacterium tuberculosis. thieme-connect.de

A summary of enzyme inhibition by various phthalimide derivatives is presented below.

| Enzyme Target | Derivative Class | Observed Effect | Reference(s) |

| Cyclooxygenase-2 (COX-2) | Phthalimide derivatives | Potential Inhibition | nih.gov |

| Human Neutrophil Elastase | Phthalimide-thiazole derivatives | Inhibition (IC50 values 12.98–29.35 µM for active compounds) | nih.gov |

| P. falciparum Cytochrome bc1 | N-phenyl phthalimide derivatives | Inhibition | nih.govacs.org |

| Phosphodiesterase-4 (PDE4) | Phthalimide derivatives | Inhibition | acs.org |

| Mycobacterial InhA | Phthalimide-pyrimidine hybrids | Inhibition (IC50 values 0.717 and 1.646 µM for most active compounds) | thieme-connect.de |

Receptor Binding Assays and Ligand-Target Interaction Profiling in Model Systems

There is no available information on receptor binding assays or ligand-target interaction profiling specifically for this compound.

Research on related phthalimide derivatives has shown interaction with specific receptors:

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): N-substituted phthalimide derivatives have been synthesized and evaluated as potential PPAR-γ ligands. Docking simulations suggested that these compounds could bind to the ligand-binding domain of PPAR-γ, and subsequent luciferase assays confirmed their ability to activate this receptor. nih.gov

Gustatory Receptors (Gr) in Arthropods: Certain compounds, including those with structures that can be broadly related to benzoic acid derivatives, have been identified to modulate arthropod olfactory neurons expressing gustatory receptors such as Gr1, Gr2, and Gr3. google.comjustia.com However, these are not direct derivatives of the compound .

Cellular Uptake and Subcellular Localization Studies in Model Systems (In Vitro, Mechanistic)

No studies detailing the cellular uptake or subcellular localization of this compound were found. Research on prodrugs of ertapenem, which contains a benzoic acid moiety, has explored cellular uptake in Caco-2 and other cell lines as a model for intestinal absorption, but this is not directly related to the specified compound. researchgate.net

Pre-clinical Pharmacokinetic (ADME) Investigations in Animal Models and In Vitro Systems

Specific preclinical pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for this compound in animal models or in vitro systems are not available in the reviewed literature.

For some distinct phthalimide derivatives, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been predicted using computational models. For instance, certain phthalimide-pyrimidine hybrids were predicted to have properties of orally bioavailable drugs with high gastrointestinal absorption and were unlikely to have central nervous system side effects or hepatotoxicity based on these models. thieme-connect.de It is imperative to state that these are predictions for different molecules and not experimental data for 2-(3-3-Hydroxypropylcarbamoyl)benzoic acid.

Mechanistic Studies of Modulatory Effects on Biochemical Pathways (In Vitro/In Vivo Animal Models)

There is no information on the mechanistic effects of this compound on biochemical pathways.

Studies on other phthalimide derivatives have provided some mechanistic insights into their anti-inflammatory effects. For example, certain novel phthalimides have been shown to suppress nitric oxide (NO) production in lipopolysaccharide-stimulated macrophage cells. This effect was correlated with the downregulation of inducible nitric oxide synthase (iNOS) mRNA and protein expression. elsevierpure.com Further investigation revealed that these effects might be associated with the suppression of the Toll-like receptor (TLR)4 signaling pathway. elsevierpure.com

Exploration of 2 3 Hydroxypropylcarbamoyl Benzoic Acid in Materials Science and Chemical Technologies

Integration into Polymer Architectures and Bioconjugates

The bifunctional nature of 2-(3-Hydroxypropylcarbamoyl)benzoic acid, featuring both a carboxylic acid and a hydroxyl group, suggests its potential as a monomer or a modifying agent in polymer synthesis. The carboxylic acid can undergo condensation polymerization with diols or diamines, while the hydroxyl group can react with isocyanates or acid chlorides to form polyesters or polyurethanes.

Despite this theoretical potential, a detailed search of scientific literature did not yield specific studies on the integration of this compound into polymer architectures or its use in bioconjugation. Research on related benzoic acid derivatives shows their use in creating polymers with specific properties. For instance, benzoic acid has been used as an organocatalyst for the ring-opening copolymerization of monomers like L-lactide and ε-caprolactone. Additionally, studies have explored the segregation of benzoic acid within the crystalline cavities of polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO), which can influence the material's properties. nih.govnih.gov However, there is no specific data available for this compound in these contexts.

Applications in Supramolecular Chemistry and Self-Assembly Processes, including Hydrogen Bonding Networks

The molecular structure of this compound is well-suited for forming intricate supramolecular assemblies. The carboxylic acid, amide, and hydroxyl groups are all capable of acting as hydrogen bond donors and acceptors, facilitating the formation of robust hydrogen-bonding networks. These networks are fundamental to creating ordered structures through self-assembly. mdpi.commpg.de

Research on benzoic acid and its derivatives frequently highlights their capacity for self-assembly. Benzoic acid, for example, is known to form hydrogen-bonded dimers in solution, which can further stack into higher-order structures through aromatic interactions. figshare.comresearchgate.net The interplay of hydrogen bonding and other non-covalent forces directs the assembly into specific architectures, a principle widely exploited in supramolecular chemistry. researchgate.netnih.gov For instance, studies have shown that perfluoroalkylated derivatives of benzoic acid can act as supramolecular gelators. nih.gov Similarly, co-crystals of benzoic acid with other molecules, such as l-proline, demonstrate the formation of extensive one-dimensional hydrogen-bonded networks. nih.gov

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylate group of this compound makes it a prime candidate for use as a ligand in coordination chemistry. Upon deprotonation, the carboxylate can coordinate to metal ions, forming metal complexes or serving as an organic linker in the construction of Metal-Organic Frameworks (MOFs). The amide and hydroxyl groups could also potentially participate in coordination or influence the resulting framework through hydrogen bonding.

The use of benzoic acid derivatives as ligands is a well-established strategy in the synthesis of MOFs. nih.gov These frameworks, built from metal ions or clusters linked by organic molecules, are of interest for applications in gas storage, separation, and catalysis. nih.govresearchgate.netnih.gov For example, various substituted benzoic acids have been successfully employed to create novel MOFs with diverse topologies and properties. nih.govrsc.orgworktribe.com Research has shown the synthesis of zinc-based MOFs using benzoic acid derivatives and their potential application in drug delivery. nih.gov Furthermore, modifying existing MOFs with benzoic acid can enhance their performance in applications like the adsorptive removal of pollutants. researchgate.net

Despite the clear potential, specific research demonstrating the use of this compound as a ligand for creating discrete coordination complexes or as a linker in MOFs has not been found in the surveyed scientific literature.

Potential as a Building Block for Advanced Functional Materials

A building block for functional materials is a molecule that can be systematically assembled to create a larger structure with desired properties. Due to its multiple functional groups, this compound has the potential to be a valuable building block. researchgate.net These groups provide sites for chemical reactions and intermolecular interactions like hydrogen bonding, which are crucial for creating materials with applications in electronics, catalysis, or biomedicine. nih.gov

Phenolic compounds and benzoic acid derivatives are recognized as versatile building blocks for a wide range of functional materials. researchgate.netnih.govresearchgate.net Their inherent properties, such as the ability to chelate metals, participate in hydrogen bonding, and undergo polymerization, are leveraged to construct these materials. researchgate.net For example, benzoic acid derivatives have been used in on-surface synthesis to create low-dimensional molecular structures. researchgate.net Amino propynyl (B12738560) benzoic acid has been utilized as a rigid building block in the synthesis of divalent ligands for biological applications. nih.gov

However, the scientific literature lacks specific examples of this compound being used as a primary building block for the development of advanced functional materials.

Advanced Analytical Methodologies for Detection and Quantification of 2 3 Hydroxypropylcarbamoyl Benzoic Acid in Complex Matrices

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are the cornerstone for separating and quantifying 2-(3-Hydroxypropylcarbamoyl)benzoic acid, assessing its purity, and analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of benzoic acid and its derivatives. quora.com The separation is typically achieved on a C18 column. sigmaaldrich.comnih.gov For instance, a study on the related compound, 2-(2-hydroxypropanamido)benzoic acid (HPABA), utilized a UHPLC-MS/MS method with a C18 column for separation in rat plasma. nih.gov The mobile phase often consists of an aqueous component with an acid modifier (like trifluoroacetic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.comupb.rolongdom.org Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the benzoic acid structure provides strong chromophoric activity. sigmaaldrich.comupb.ro The development of a gradient RP-HPLC method was successful in determining the purity of 2,4,6-Trifluorobenzoic acid in the presence of its impurities. ekb.eg Such methods are validated according to ICH guidelines for specificity, linearity, precision, and accuracy to ensure they are suitable for quality control. nih.govlongdom.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, making it suitable for identifying and quantifying trace amounts of analytes. For volatile and thermally stable compounds, GC-MS is ideal. However, benzoic acid derivatives often require derivatization to increase their volatility and improve chromatographic peak shape. nih.govnih.gov A common derivatization procedure involves converting the carboxylic acid group to a less polar and more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester. nih.govnih.gov For example, a GC-MS method for determining benzoic acid in human plasma involved extraction with ethyl acetate (B1210297) followed by derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + TMCS (trimethylchlorosilane). nih.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions, which can be compared against a spectral library like the NIST library for confirmation. researchgate.netscholarsresearchlibrary.com

Below is a table summarizing typical chromatographic conditions used for the analysis of benzoic acid derivatives, which could be adapted for this compound.

| Parameter | HPLC / UHPLC Conditions | GC-MS Conditions |

| Column | C18 (e.g., Thermo Syncronis C18, 50mm x 2.1mm, 1.7µm) nih.gov | DB-5 (e.g., 30m x 0.32mm, 0.25µm film) scholarsresearchlibrary.com |

| Mobile Phase | Gradient of aqueous acid (e.g., 0.1% Formic Acid) and organic solvent (e.g., Acetonitrile) nih.gov | Carrier Gas: Helium nih.gov |

| Flow Rate | 0.4 - 1.0 mL/min sigmaaldrich.comnih.gov | Not specified |

| Detection | UV (e.g., 220 nm) sigmaaldrich.com or MS/MS (Mass Spectrometry) nih.gov | Mass Spectrometry (MS) with Selected Ion Monitoring (SIM) nih.gov |

| Derivatization | Not usually required | Required (e.g., Trimethylsilylation) nih.govnih.gov |

| Internal Standard | Benzoic acid D(5) nih.gov or structurally similar compound | Benzoic acid D(5) nih.gov |

Electrochemical Methods for Sensitive Detection and Redox Behavior Studies

Electrochemical methods provide a sensitive and often cost-effective alternative for the detection of electroactive compounds. While specific studies on the electrochemical behavior of this compound are not widely documented, methods developed for related benzoic acid structures can be considered.

The carboxylic acid and amide functionalities, along with the aromatic ring, may exhibit redox activity under specific conditions. Techniques like cyclic voltammetry could be employed to study the oxidation and reduction potentials of the molecule. This information is valuable for developing amperometric or potentiometric sensors. For instance, o-benzoyl benzoic acid has been used as an electroactive material in a carbon paste electrode for the selective detection of metal ions. researchgate.net This demonstrates the potential of benzoic acid derivatives to serve as key components in electrochemical sensors.

Furthermore, inhibitive detection methods have been developed. A biosensor for benzoic acid was created based on its ability to inhibit the enzymatic activity of polyphenol oxidase, with detection carried out amperometrically at a potential of -50 mV. nih.gov Another advanced approach involves using terahertz (THz) metamaterial devices, which can detect benzoic acid based on its unique absorption peak in the THz spectrum, offering a non-invasive detection method. nih.gov These principles could potentially be adapted for the sensitive detection of this compound.

Development of Biosensors and Chemo-sensors Incorporating this compound or its Derivatives

The development of biosensors and chemosensors offers highly selective and sensitive platforms for detecting specific molecules. Although sensors designed explicitly for this compound are not described in the available literature, the principles used for other benzoic acid derivatives provide a clear blueprint.

Biosensors: Biosensors utilize a biological recognition element (e.g., an enzyme or a transcription factor) coupled to a transducer. A novel biosensor was developed in Saccharomyces cerevisiae for the detection of benzoic acid derivatives. frontiersin.org This sensor was based on a bacterial transcription factor that, upon binding to benzoic acid, activates the expression of a fluorescent reporter protein, allowing for a quantifiable output signal. frontiersin.org Another type of biosensor operates on the principle of enzyme inhibition, where the target analyte (benzoic acid) competitively inhibits an enzyme, leading to a measurable decrease in the electrochemical signal. nih.gov

Chemosensors: Chemosensors rely on a chemical receptor that selectively interacts with the analyte, causing a change in a physical property, such as fluorescence or color. For example, fluorescent chemosensors based on benzimidazole (B57391) derivatives have been synthesized for the highly sensitive and selective detection of picric acid, a nitroaromatic compound. nih.gov The design of a chemosensor for this compound would involve synthesizing a receptor molecule with a binding pocket complementary to its structure. The interaction could trigger a change in fluorescence through mechanisms like photoinduced electron transfer (PET). The self-assembly of benzoic acid derivatives on surfaces, as studied for potential applications in atomic layer deposition inhibition, also provides insights into how these molecules can be immobilized on sensor surfaces to create a stable and effective sensing layer. mdpi.com

Advanced Sample Preparation Techniques for Complex Biological or Environmental Samples (Pre-clinical/In Vitro Focus)

Effective sample preparation is a critical step to remove interfering substances from complex matrices like plasma, urine, or tissue homogenates, thereby improving the accuracy and reliability of subsequent analysis. nih.govresearchgate.net For in vitro and preclinical studies of this compound, several advanced techniques can be employed.

Liquid-Liquid Extraction (LLE): LLE is a conventional and effective method for extracting analytes from aqueous biological samples into an immiscible organic solvent. nih.gov The choice of solvent is crucial and depends on the polarity of the target compound. For the analysis of the related compound, 2-(2-hydroxypropanamido)benzoic acid enantiomers in rat plasma, LLE with ethyl acetate was successfully used. nih.gov Similarly, for the GC-MS analysis of benzoic acid in plasma, the sample was first acidified to protonate the carboxylic acid, making it more soluble in an organic solvent like ethyl acetate. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE, offering higher recovery and cleaner extracts. nih.gov It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a different solvent. For a compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent could be used depending on the sample matrix.

Microextraction Techniques: Recent trends focus on miniaturization to reduce solvent consumption and sample volume. researchgate.net Microextraction by packed sorbent (MEPS) is a miniaturized version of SPE where the sorbent is packed into a syringe. researchgate.netnih.gov This technique is simple, fast, automated, and can be directly coupled to chromatographic systems. researchgate.net

The table below summarizes common sample preparation techniques applicable to the analysis of benzoic acid derivatives in biological matrices.

| Technique | Principle | Application Example | Advantages |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. nih.gov | General first step for plasma/serum samples. | Simple, fast, high-throughput. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. nih.gov | Extraction of HPABA from rat plasma using ethyl acetate. nih.gov | Effective for a wide range of analytes, cost-effective. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences pass through; analyte is then eluted. nih.gov | Widely used for cleaning up complex samples before HPLC or GC analysis. | High recovery, clean extracts, potential for automation. nih.gov |

| Microextraction by Packed Sorbent (MEPS) | A miniaturized form of SPE with the sorbent integrated into a syringe. researchgate.net | Popular for bioanalysis due to small sample/solvent volumes. nih.gov | Automated, simple, fast, cost-effective, eco-friendly. researchgate.netnih.gov |

Future Research Directions and Uncharted Territories for 2 3 Hydroxypropylcarbamoyl Benzoic Acid

Emerging Synthetic Strategies and Sustainable Production Methods

Future research into the synthesis of 2-(3-Hydroxypropylcarbamoyl)benzoic acid is likely to prioritize green chemistry principles, focusing on efficiency, sustainability, and cost-effectiveness.

Biocatalysis and Chemo-enzymatic Synthesis: A significant future direction lies in the use of enzymes to catalyze the amidation reaction between a suitable benzoic acid precursor and 3-aminopropan-1-ol. This approach offers high selectivity and mild reaction conditions, minimizing by-product formation and energy consumption. Research could focus on identifying or engineering specific lipases or amidases for this transformation.

Sustainable Feedstocks: The chemical industry is increasingly shifting towards biomass-derived starting materials. Future synthetic routes could explore the production of the benzoic acid backbone from renewable sources like lignin (B12514952) or glucose, which has been demonstrated for other benzoic acid derivatives. google.comnih.gov This would significantly reduce the carbon footprint of the synthesis process.

Advanced Catalytic Systems: The development of novel catalysts for amide bond formation is an active area of research. researchgate.net For this compound, future investigations could employ:

Titanium-based catalysts: Systems like titanium tetrachloride (TiCl4) have been shown to be effective for the direct condensation of carboxylic acids and amines. nih.gov

Electrosynthesis: This technique uses electricity to drive chemical reactions and offers a greener alternative to traditional reagents. rsc.org It could be explored for the direct amidation to form the target compound.

Multi-component reactions: These reactions, where multiple starting materials react in a single step, can improve efficiency and reduce waste. researchgate.net

A comparative overview of potential future synthetic methods is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, low environmental impact | Screening and engineering of suitable enzymes |

| Sustainable Feedstocks | Reduced carbon footprint, use of renewable resources | Development of efficient conversion pathways from biomass |

| Advanced Catalysis | High yields, potential for novel reactivity | Design of selective and recyclable catalysts |

| Electrosynthesis | Green energy source, reduced use of chemical reagents | Optimization of reaction conditions and electrode materials |

Deeper Mechanistic Understanding of Molecular Interactions and Biological Pathways

The biological activity of benzoic acid derivatives is a rich field of study, with many compounds exhibiting antimicrobial, anti-inflammatory, and even anti-cancer properties. mdpi.comnih.govijarsct.co.inmdpi.com Future research on this compound should systematically investigate its potential biological roles.

Screening for Bioactivity: A primary step will be to screen the compound against a wide range of biological targets. Based on the activities of related N-substituted benzamides, initial investigations could focus on:

Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi. mdpi.comresearchgate.net

Anticancer activity: Evaluating its effect on various cancer cell lines, as some benzamides have shown antitumor potential. nih.govresearchgate.net

Enzyme inhibition: Many drugs function by inhibiting specific enzymes. The compound could be tested against key enzymes involved in disease pathways.

Understanding Molecular Interactions: Once a biological activity is identified, the next step is to understand how the molecule interacts with its target at a molecular level. Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of the compound bound to its biological target. This information is crucial for understanding its mechanism of action and for designing more potent derivatives.

Investigating Biological Pathways: Beyond direct molecular interactions, future research should explore the broader effects of this compound on biological pathways. For example, some benzoic acid derivatives have been shown to affect proteostasis, the process of protein synthesis, folding, and degradation. nih.gov Investigating whether the target compound influences pathways like the ubiquitin-proteasome system or autophagy could reveal novel therapeutic opportunities.

Novel Applications in Interdisciplinary Fields Beyond Traditional Chemistry

The unique combination of a carboxylic acid, an amide, and a hydroxyl group in this compound opens up possibilities for its use in a variety of interdisciplinary fields.

Materials Science: The presence of multiple functional groups makes this compound an interesting candidate as a monomer for the synthesis of specialty polymers. The carboxylic acid and hydroxyl groups could be used to form polyesters, while the amide group could participate in hydrogen bonding, influencing the material's properties. Future research could explore the synthesis of polymers from this monomer and characterize their thermal, mechanical, and optical properties. Some benzoic acid derivatives have also been investigated for their liquid crystalline properties, which could be a potential avenue for exploration. nih.gov

Agrochemicals: Benzoic acid and its derivatives have a long history of use in agriculture, for example, as herbicides and plant growth regulators. ijarsct.co.in Future studies could assess the potential of this compound as a novel agrochemical, testing its effects on plant growth, as well as its potential as a pesticide or fungicide.

Drug Delivery: The physicochemical properties of this compound could make it suitable for use in drug delivery systems. For instance, it could be used as a linker to attach drugs to a carrier molecule or as a component of a hydrogel for controlled drug release.

Development of Advanced Computational Models for Predictive Research

Computational chemistry offers powerful tools to accelerate research and reduce the need for expensive and time-consuming experiments. For this compound, the development of advanced computational models will be a key research direction.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If initial screening reveals biological activity, QSAR models can be developed to predict the activity of related compounds. nih.gov By synthesizing a small library of derivatives and measuring their activity, a mathematical model can be built that relates the chemical structure of the molecules to their biological effect. This allows for the virtual screening of large numbers of compounds to identify the most promising candidates for further development.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the behavior of the compound in different environments. ucl.ac.uk For example, simulations can be used to:

Study its interaction with biological targets at an atomic level.

Predict its solubility in different solvents.

Investigate its conformation and flexibility in solution.

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method that can be used to predict a wide range of molecular properties, including its reactivity, spectroscopic signatures, and electronic structure. nih.govresearchgate.net This information can be used to understand its chemical behavior and to design new synthetic routes.

A summary of potential computational approaches is provided in Table 2.

| Computational Method | Research Application | Predicted Outcomes |

| QSAR | Predicting biological activity of derivatives | Identification of potent analogues |

| Molecular Dynamics | Simulating molecular interactions and behavior | Understanding of binding modes and physical properties |

| DFT | Calculating electronic structure and reactivity | Insights into chemical properties and reaction mechanisms |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for its application in a wide range of fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Hydroxypropylcarbamoyl)benzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling 3-hydroxypropylamine with a benzoic acid derivative bearing a reactive carbonyl group. Carbodiimide-mediated condensation (e.g., EDC/HOBt) is effective for forming the carbamoyl linkage. Solvent selection (e.g., DMF or THF) and pH control (6.5–7.5) are critical to minimize side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity. Yield optimization may require iterative adjustments of stoichiometry (1.2:1 amine:carbonyl ratio) and temperature (0–25°C) to suppress hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

- Methodological Answer :

- NMR : H and C NMR identify the carbamoyl (-NHCO-) and hydroxypropyl (-CHCHCHOH) moieties. Discrepancies in peak splitting (e.g., due to rotational isomers) can be resolved using variable-temperature NMR or 2D techniques (COSY, HSQC).

- IR : Confirm carbonyl (C=O, ~1650–1700 cm) and hydroxyl (-OH, ~3200–3500 cm) stretches.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±3 ppm). Discrepancies between theoretical and observed masses may arise from adduct formation; use ammonium formate buffers to suppress sodium/potassium adducts .

Q. How can preliminary solubility and stability profiles guide experimental design for biological assays?

- Methodological Answer : Assess solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Stability under physiological conditions (37°C, pH 7.4) is evaluated via HPLC over 24–72 hours. For low solubility (<50 µM), consider prodrug strategies (e.g., esterification of the carboxylic acid) or formulation with cyclodextrins .